5-amino-1H-imidazole-2-carbonitrile
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Overview
Description
5-amino-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4H4N4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with a suitable catalyst under controlled conditions. For example, a nickel-catalyzed addition to a nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acids, while reduction can produce 5-amino-1H-imidazole-2-methylamine. Substitution reactions can lead to a wide range of substituted imidazole derivatives.
Scientific Research Applications
5-amino-1H-imidazole-2-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-imidazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness
5-amino-1H-imidazole-2-carbonitrile is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H4N4 |
---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
5-amino-1H-imidazole-2-carbonitrile |
InChI |
InChI=1S/C4H4N4/c5-1-4-7-2-3(6)8-4/h2H,6H2,(H,7,8) |
InChI Key |
BMLLUVJSJPOTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C#N)N |
Origin of Product |
United States |
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